Aurachin D

Vue d'ensemble

Description

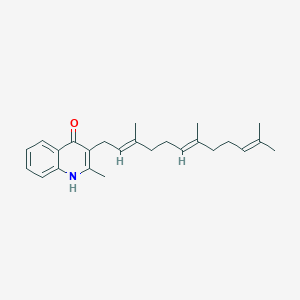

Aurachin D is an antibiotic that inhibits Gram-positive bacteria and some fungi . It is an isoprenoid quinoline alkaloid that was first isolated from myxobacteria . It has been shown to possess antiplasmodial, antifungal, and antibacterial effects .

Synthesis Analysis

A revised total synthesis of Aurachin D, an isoprenoid quinolone alkaloid, was accomplished using an oxazoline ring-opening reaction . The synthesis involved long-chain (C10, decyl or longer) and short-chain (C4, butyl to C8, octyl) AurD-type compounds .

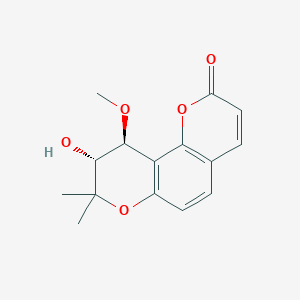

Molecular Structure Analysis

Aurachin D is a farnesylated quinolone alkaloid . It has a 4(1H)-quinolone scaffold . The structure of Aurachin D includes varying substituents at the C-2, C-6, and C-7 position of the quinolone ring system .

Chemical Reactions Analysis

Aurachin D derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases . The 4(1H)-quinolone scaffold of AurD-type compounds mainly inhibits bd-type oxidases .

Applications De Recherche Scientifique

Inhibitor of Cytochrome bd Oxidases

Aurachin D is a potent inhibitor of cytochrome bd oxidases . These oxidases are potential targets in the treatment of infectious diseases . This makes Aurachin D a valuable tool in the research and development of new treatments.

Antibiotic Production

Aurachin D is an antibiotic that can be biocatalytically produced in Escherichia coli . The production of Aurachin D from a quinolone precursor molecule has been improved with recombinant E. coli cells expressing the biosynthesis enzyme AuaA .

Treatment of Infectious Diseases

Aurachin D has received increasing attention as a target for the treatment of infectious diseases caused by mycobacteria . This highlights its potential in the development of new antimicrobial drugs.

Treatment of Leishmaniasis

Aurachin D possesses remarkable activities against Leishmania donovani, the causative agent of leishmaniasis . This suggests that Aurachin D could be used in the treatment of this disease.

Investigation of Electron Transport Processes

Aurachins, including Aurachin D, are excellent inhibitors of the respiratory chain in pro- and eukaryotes . Therefore, they have become important tool compounds for the investigation of electron transport processes .

Lead Structures for Drug Development

Aurachins serve as lead structures for the development of antibacterial and antiprotozoal drugs . Especially Aurachin D has proved to be a valuable starting point for structure-activity relationship studies .

Mécanisme D'action

Mode of Action

Aurachin D interacts with its targets, the cytochrome bd oxidases, and inhibits their function . It acts in the vicinity of heme b-558 and prevents the oxidation of substrate quinols and the resulting electron transfer to heme b-558 .

Biochemical Pathways

The inhibition of cytochrome bd oxidases by Aurachin D affects the electron transport chain, a crucial biochemical pathway in bacteria . This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the bacteria and potentially leading to cell death .

Pharmacokinetics

It is known that the compound is produced biocatalytically from a quinolone precursor molecule with recombinant escherichia coli cells expressing the biosynthesis enzyme auaa . The expression of the auaA gene and the introduction of the mevalonate pathway into the production strain can improve the availability of farnesyl pyrophosphate, which is needed as a cosubstrate for the AuaA-catalyzed reaction .

Result of Action

The result of Aurachin D’s action is the inhibition of the bacterial respiratory chain, which can lead to cell death . It has shown remarkable activities against Leishmania donovani, the causative agent of leishmaniasis , and has potential as a treatment for infectious diseases caused by mycobacteria .

Action Environment

The action of Aurachin D can be influenced by environmental factors. For example, the expression of the auaA gene, which is involved in the production of Aurachin D, can be improved using a bicistronic design architecture . Additionally, the introduction of the mevalonate pathway into E. coli stimulates Aurachin D production . These factors can influence the compound’s action, efficacy, and stability.

Orientations Futures

Aurachin D has shown remarkable activities against Leishmania donovani, the causative agent of leishmaniasis . It has received increasing attention as a target for the treatment of infectious diseases caused by mycobacteria . The biotechnological production of Aurachin D was established in E. coli with a titer which is higher than previously reported from natural producer organisms . This suggests that Aurachin D and its derivatives may serve as a new antibiotic class in the future .

Propriétés

IUPAC Name |

2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26-24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16H,8-9,11,13,17H2,1-5H3,(H,26,27)/b19-12+,20-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMLNOXMSHURLQ-YEFHWUCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318443 | |

| Record name | Aurachin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aurachin D | |

CAS RN |

108354-13-8 | |

| Record name | Aurachin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108354-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurachin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurachin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

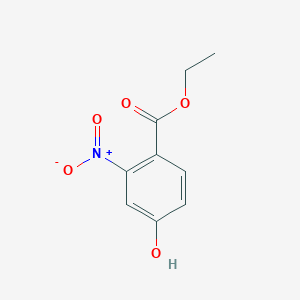

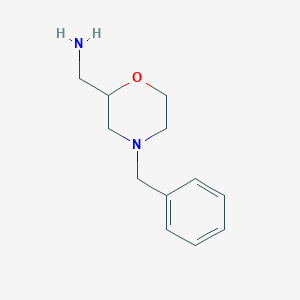

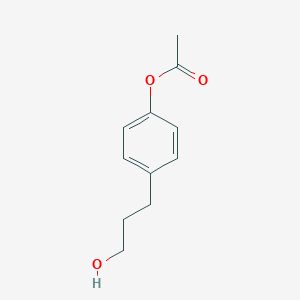

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

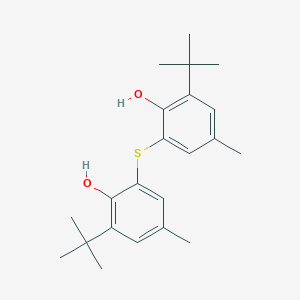

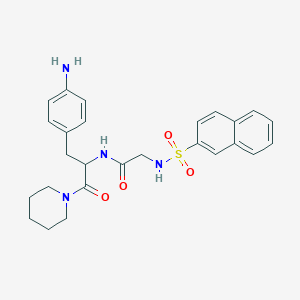

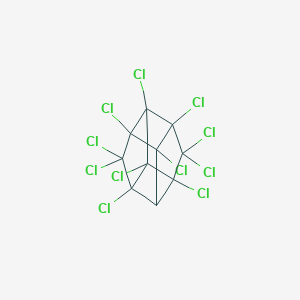

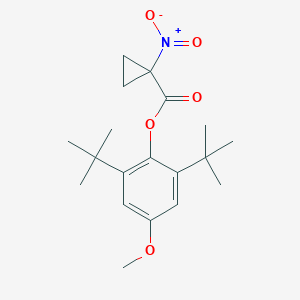

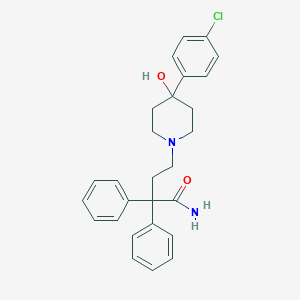

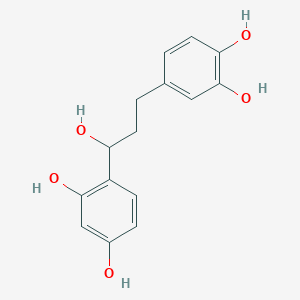

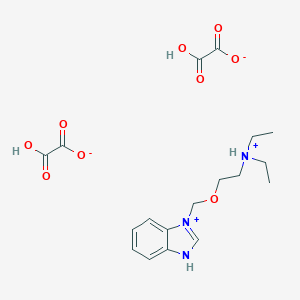

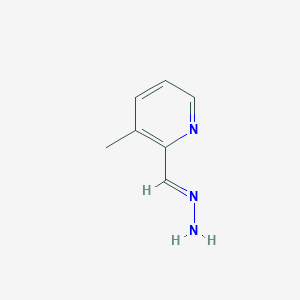

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)